molecular formula C5H5ClO3S B15315454 3-Methylfuran-2-sulfonyl chloride CAS No. 926921-60-0

3-Methylfuran-2-sulfonyl chloride

Cat. No.: B15315454
CAS No.: 926921-60-0
M. Wt: 180.61 g/mol
InChI Key: XCKGHPXWCMNKHV-UHFFFAOYSA-N
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Description

3-Methylfuran-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H5ClO2S It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylfuran-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 3-methylfuran. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylfuran-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

Mechanism of Action

The mechanism of action of 3-methylfuran-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylfuran-2-sulfonyl chloride is unique due to its furan ring structure, which imparts distinct electronic and steric properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the furan ring’s reactivity and properties are advantageous .

Properties

CAS No.

926921-60-0

Molecular Formula

C5H5ClO3S

Molecular Weight

180.61 g/mol

IUPAC Name

3-methylfuran-2-sulfonyl chloride

InChI

InChI=1S/C5H5ClO3S/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3

InChI Key

XCKGHPXWCMNKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)S(=O)(=O)Cl

Origin of Product

United States

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